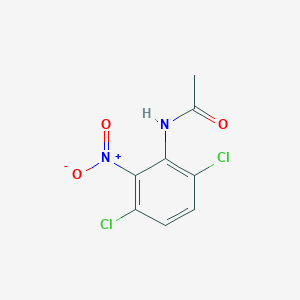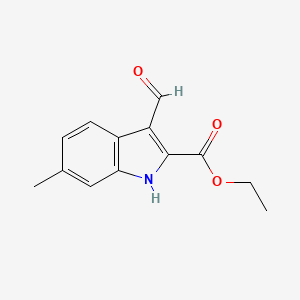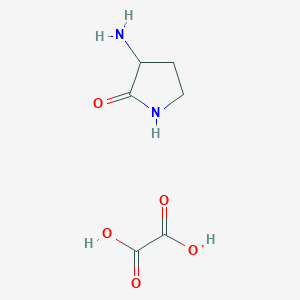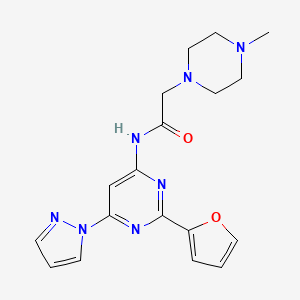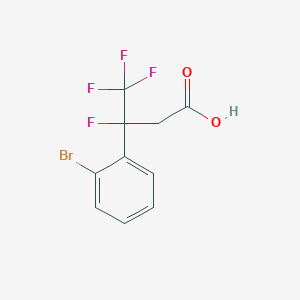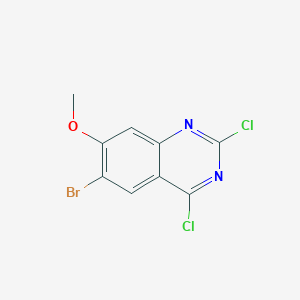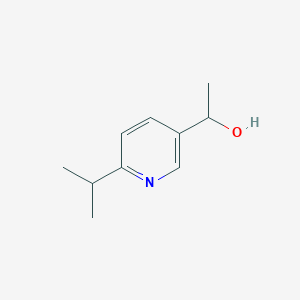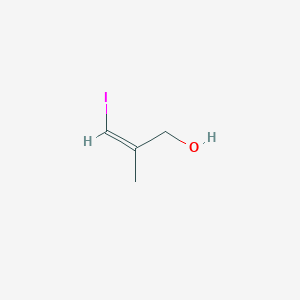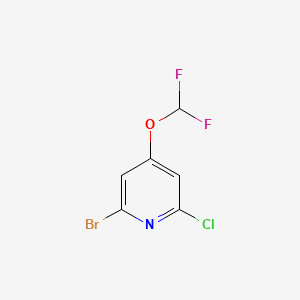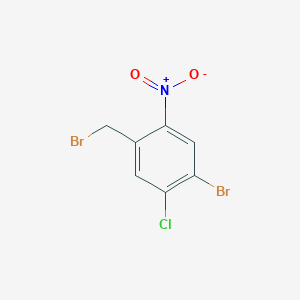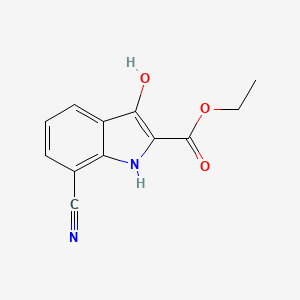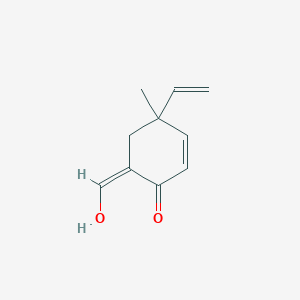
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is a chemical compound with a unique structure characterized by a hydroxymethylene group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one typically involves the reaction of a suitable precursor with a formylating agent. One common method involves the use of ethyl formate and sodium hydride in an organic solvent such as benzene, followed by refluxing the mixture to obtain the desired product . The reaction conditions are carefully controlled to ensure the formation of the Z-isomer, which is stabilized by hydrogen bonding with the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group or further to a methyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group transformations .
Biology and Medicine
Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of bioactive molecules .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance the performance of the final product .
Mécanisme D'action
The mechanism of action of (Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxymethylenecyclohexanone
- 2-Hydroxymethylene-17alpha-ethinyl-17beta-hydroxy-19-nor-4-androsten-3-one
- 2-[(Z)-Hydroxymethylene]cyclopentanone
Uniqueness
(Z)-6-(Hydroxymethylene)-4-methyl-4-vinylcyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxymethylene group and a vinyl group on a cyclohexenone ring. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(6Z)-4-ethenyl-6-(hydroxymethylidene)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-10(2)5-4-9(12)8(6-10)7-11/h3-5,7,11H,1,6H2,2H3/b8-7- |
Clé InChI |
KWQRCKPIIWRWPI-FPLPWBNLSA-N |
SMILES isomérique |
CC1(C/C(=C/O)/C(=O)C=C1)C=C |
SMILES canonique |
CC1(CC(=CO)C(=O)C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
